ethyl 4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
Overview
Description
Ethyl 4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.17360725 g/mol and the complexity rating of the compound is 803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate typically involves a multi-step process, beginning with the preparation of intermediate compounds such as 4-(benzyloxy)benzaldehyde This aldehyde can be reacted with cyanoacetic acid in the presence of a suitable base, followed by cyclization under acidic conditions to form the pyran ring
Reaction conditions include temperatures ranging from room temperature to reflux conditions, with the use of solvents such as ethanol, dichloromethane, and toluene, as well as catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Large-scale production may involve optimized versions of the synthetic routes mentioned above, with considerations for efficiency, yield, and environmental impact. Continuous flow synthesis techniques and green chemistry principles may be applied to enhance production processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Ethyl 4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate can undergo oxidation reactions, particularly at the benzyloxy and pyrrol groups, forming corresponding aldehydes, ketones, or carboxylic acids.
Reduction: : Reduction reactions may target the nitrile and pyrrol groups, leading to amine derivatives or reduced pyrrol forms.
Substitution: : The compound is susceptible to nucleophilic and electrophilic substitution reactions, particularly at the aromatic benzene ring and the cyano group.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate, chromium trioxide, or Swern oxidation conditions.
Reduction: : Common reagents include lithium aluminum hydride, hydrogenation with palladium catalysts, or sodium borohydride.
Substitution: : Halogenating agents, nucleophiles like Grignard reagents, and electrophiles such as diazonium salts.
Major Products
Depending on the reaction type, major products include oxidized benzyloxy derivatives, reduced nitrile and pyrrol products, and substituted aromatic compounds.
Scientific Research Applications: this compound finds applications in various research fields:
Chemistry: : Used as a building block for complex organic synthesis, catalyst studies, and reaction mechanism investigations.
Biology: : Investigated for potential bioactivity, including enzyme inhibition, receptor binding, and as a lead compound for drug discovery.
Medicine: : Explored for therapeutic potential in treating various diseases due to its unique structure and potential biological activity.
Industry: : Utilized in materials science for developing advanced materials, such as polymers and coatings, due to its versatile functional groups.
Mechanism of Action: The mechanism by which this compound exerts its effects involves several key molecular interactions:
Molecular Targets and Pathways: : The compound may interact with enzymes, receptors, and other biomolecules, modulating their activity. Specific pathways depend on the functional groups and their reactivity.
Comparison with Similar Compounds: Comparison with other similar compounds highlights its uniqueness:
Similar Compounds: : Compounds with similar structures include 4-(benzyloxy)benzaldehyde derivatives, cyano-substituted pyrans, and pyrrol-containing esters.
That’s quite a ride into the world of chemistry! Anything else to add?
Properties
IUPAC Name |
ethyl 5-cyano-2-methyl-4-(4-phenylmethoxyphenyl)-6-pyrrol-1-yl-4H-pyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-3-31-27(30)24-19(2)33-26(29-15-7-8-16-29)23(17-28)25(24)21-11-13-22(14-12-21)32-18-20-9-5-4-6-10-20/h4-16,25H,3,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHHNTFBYFDJAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N)N4C=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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